molecular formula C19H22N4O3S B8524131 4-(2-Oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidine-1-sulfonic acid benzylamide

4-(2-Oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidine-1-sulfonic acid benzylamide

Cat. No.: B8524131
M. Wt: 386.5 g/mol
InChI Key: LJACIXHQDHYVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidine-1-sulfonic acid benzylamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-benzyl-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-sulfonamide

InChI

InChI=1S/C19H22N4O3S/c24-19-21-17-8-4-5-9-18(17)23(19)16-10-12-22(13-11-16)27(25,26)20-14-15-6-2-1-3-7-15/h1-9,16,20H,10-14H2,(H,21,24)

InChI Key

LJACIXHQDHYVHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)S(=O)(=O)NCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Oxo-oxazolidine-3-sulfonic acid benzylamide (0.059 g; 0.23 mmol; 1 equiv) was added to a solution of 1-piperidin-4-yl-1,3-dihydro-benzoimidazol-2-one (0.050 mg; 0.23 mmol) in acetonitrile (2 mL). Triethylamine (32 μL; 0.23 mmol) was added and the reaction mixture was heated at 80° C. for 48 h. The reaction mixture was evaporated under reduced pressure and the crude product was purified by preparative liquid chromatography to provide 4-(2-oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidine-1-sulfonic acid benzylamide (0.010 g) as a white solid.
Quantity
0.059 g
Type
reactant
Reaction Step One
Quantity
0.05 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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